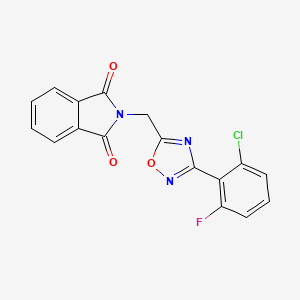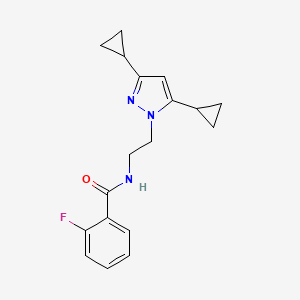
Tert-butyl 4-azidoazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for Tert-butyl 4-azidoazepane-1-carboxylate were not found, related compounds such as tert-butyl 4-hydroxyazepane-1-carboxylate and tert-butyl aziridine-1-carboxylate have been synthesized and studied. These methods could potentially be adapted for the synthesis of this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
Tert-butyl 4-azidoazepane-1-carboxylate plays a significant role in synthetic organic chemistry. It is involved in the efficient conversion of aromatic amines into azides, useful for synthesizing 1,4-disubstituted 1,2,3-triazoles through Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (Barral, Moorhouse, & Moses, 2007)(Barral, Moorhouse, & Moses, 2007). Additionally, tert-butyl phenylazocarboxylates, closely related to this compound, serve as versatile building blocks for nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring (Jasch, Höfling, & Heinrich, 2012)(Jasch, Höfling, & Heinrich, 2012).
Photochemical and Thermal Properties
Research into the photochemical and thermal rearrangement of oxaziridines provides insights into the structural and reactive properties of related compounds, such as this compound. Studies have demonstrated the importance of stereoelectronic control in these processes (Lattes et al., 1982)(Lattes et al., 1982).
Applications in Asymmetric Synthesis
The compound is also relevant in asymmetric synthesis. N-tert-Butanesulfinyl imines, which can be derived from tert-butyl compounds, are used in the efficient synthesis of a variety of amines, showcasing the versatility of tert-butyl derivatives in synthetic chemistry (Ellman, Owens, & Tang, 2002)(Ellman, Owens, & Tang, 2002).
Molecular Assemblies and Hydrogen Bonding
In the context of molecular assemblies, compounds like this compound have been studied for their ability to interact with other molecules via hydrogen bonding. This research is crucial for understanding the self-assembly processes and designing new molecular materials (Armstrong et al., 2002)(Armstrong et al., 2002).
Azidoformate Reactions
The compound's ability to react with azidoformate is another key area of interest. This reaction forms the basis for the synthesis of several complex organic structures, illustrating the compound's role in multi-step organic syntheses (Nativi, Reymond, & Vogel, 1989)(Nativi, Reymond, & Vogel, 1989).
Catalysis and Reaction Mechanisms
Further applications are found in catalysis, where compounds like this compound are used in reactions involving Rh(I)-catalyzed arylation of heterocycles via C-H bond activation. This demonstrates its utility in facilitating complex chemical transformations (Lewis, Berman, Bergman, & Ellman, 2008)(Lewis, Berman, Bergman, & Ellman, 2008).
Eigenschaften
IUPAC Name |
tert-butyl 4-azidoazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15-7-4-5-9(6-8-15)13-14-12/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOONPKOXMGEMSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2443780.png)
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2443781.png)


![2-[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2443787.png)


![2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2443793.png)
![Ethyl 4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2443794.png)


![tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2443798.png)